1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
Description
1-Benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a heterocyclic compound featuring a fused tetrahydropyrrolo[3,4-c]pyrazole core. Its structure includes three key substituents:
- 2-Hydroxyphenyl group: Introduces hydrogen-bonding capacity, which may influence binding affinity to biological targets .
- 2-Methoxyethyl group: Balances solubility and steric effects due to its ether and alkyl components .
This compound’s structural complexity and substitution pattern make it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-12-11-23-20(26)17-18(15-9-5-6-10-16(15)25)22-24(19(17)21(23)27)13-14-7-3-2-4-8-14/h2-10,17-19,22,25H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPYHANSDUEAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a member of the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrrolo[3,4-c]pyrazole core. Its molecular formula is , and it exhibits various functional groups that contribute to its biological activity.
Pharmacological Activities
-
Anti-inflammatory Activity :
- Pyrazole derivatives have been shown to exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione demonstrate inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
- Antimicrobial Activity :
- Anticancer Properties :
The biological activities of 1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione are attributed to its ability to interact with various molecular targets:
- Cytokine Inhibition : The compound may inhibit the signaling pathways involved in inflammation by blocking the production of pro-inflammatory cytokines.
- Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- DNA Interaction : Some pyrazole derivatives have been observed to intercalate with DNA, leading to disruption of replication in cancer cells.
Study 1: Anti-inflammatory Effects
In a controlled experiment involving carrageenan-induced edema in mice, a related pyrazole derivative exhibited significant anti-inflammatory effects comparable to indomethacin. The study reported a reduction in paw swelling by approximately 70% at a dosage of 50 mg/kg .
Study 2: Antimicrobial Efficacy
A series of synthesized pyrazole derivatives were tested for antimicrobial activity against Bacillus subtilis and Candida albicans. The results indicated that certain derivatives had MIC values lower than those of standard antibiotics like ampicillin and fluconazole, showcasing their potential as alternative antimicrobial agents .
Comparative Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
